5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thienyl intermediates, followed by the formation of the oxadiazole ring. Common reagents include hydrazine, acetic acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thienyl rings.
Cyclization: Formation of additional heterocyclic rings through cyclization reactions.
Common Reagents and Conditions
Common reagents include reducing agents like sodium borohydride for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Major products from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The nitro group may play a crucial role in its biological activity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Significant for their applications in natural products and drugs.
Uniqueness
What sets 5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE apart is its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C13H13N5O3S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
5-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H13N5O3S/c1-8(7-17-9(2)6-11(15-17)18(19)20)13-14-12(16-21-13)10-4-3-5-22-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
SEIDYQHFMXZOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.